Boc-orn(boc)-OH
Overview
Description
Boc-Orn(Boc)-OH, also known as Nalpha-tert-Butoxycarbonyl-L-ornithine, Nalpha-Boc-L-ornithine, or N2-Boc-L-ornithine, is a chemical compound with the empirical formula C10H20N2O4 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-Orn(Boc)-OH is represented by the linear formula C10H20N2O4 . The compound has a molecular weight of 232.28 .
Scientific Research Applications
Cancer Treatment : A study by Girasolo et al. (2017) described the synthesis and characterization of a triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH). This compound showed promising results in inhibiting the growth of human tumor cell lines at low micromolar concentrations, indicating its potential use in cancer treatment (Girasolo et al., 2017).
Biomedical and Pharmaceutical Research : Forró et al. (2021) discussed Brain-on-Chip (BoC) biotechnology, highlighting its application in neuroscience research. BoC technology integrates three-dimensional brain-like systems with microfluidics platforms, which could be relevant for studying the effects of compounds like Boc-orn(boc)-OH on brain function (Forró et al., 2021).
Peptide Synthesis : Schmidt and Neubert (2009) conducted studies on peptides, including Boc-D-Orn-Phe-D-Pro-Gly-OH, to investigate the influence of different coupling reagents on peptide yield and purity. Such research is crucial for understanding how Boc-orn(boc)-OH and similar compounds can be utilized in peptide synthesis (Schmidt & Neubert, 2009).
Cancer Cell Research : Drąg-Zalesińska et al. (2015) synthesized amino acid esters of betulin, including Boc-l-Orn(Boc)-OH, to investigate their anticancer roles. Their study highlighted the potential of these compounds in treating human epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).
Drug Development : González-Muñiz et al. (1990) explored the antagonist properties of peptides, including Boc-Trp-Orn(Boc)-Asp-NH2, in the context of drug development. This research contributes to understanding how Boc-orn(boc)-OH derivatives can be used in pharmaceutical applications (González-Muñiz et al., 1990).
properties
IUPAC Name |
(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJSMIZZYHNQG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426767 | |
Record name | BOC-ORN(BOC)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-orn(boc)-OH | |
CAS RN |
57133-29-6 | |
Record name | BOC-ORN(BOC)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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